Welcome to the BenchChem Online Store!
molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No. B178784
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1.[CH2:22]([NH2:23])[CH2:24][CH2:25][CH3:26]>>[NH2:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1

Inputs

Step One
Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCN

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)c1nsc(N)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[NH:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1.[CH2:22]([NH2:23])[CH2:24][CH2:25][CH3:26]>>[NH2:9][c:10]1[n:11][c:12]([C:15]([C:16](=[O:17])[OH:18])=[N:19][O:20][CH3:21])[n:13][s:14]1

Inputs

Step One
Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCCN

Outcomes

Product
Name
Type
product
Smiles
CON=C(C(=O)O)c1nsc(N)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.